molecular formula C13H9Cl2NO2S B2374193 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide CAS No. 478260-93-4

2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide

Cat. No.: B2374193
CAS No.: 478260-93-4
M. Wt: 314.18
InChI Key: GZCNCVVHSWNLIE-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide is a heterocyclic compound featuring a thiophene ring linked to a 2,4-dichlorobenzoyl group and an acetamide moiety. Its structure combines electron-withdrawing chlorine substituents with a planar aromatic system, which may enhance interactions with biological targets.

Properties

IUPAC Name

2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2S/c14-7-1-3-9(10(15)5-7)13(18)11-4-2-8(19-11)6-12(16)17/h1-5H,6H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCNCVVHSWNLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with thiophene-2-acetamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atoms in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for pharmaceutical development.

Antimicrobial Activity

Research indicates that compounds similar to 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide show significant antimicrobial properties. For instance, derivatives of thiophene have been reported to possess broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus with minimal inhibitory concentration (MIC) values as low as 0.03 μg/mL . This suggests potential applications in treating fungal infections.

Anti-inflammatory Properties

Thiophene derivatives are known for their anti-inflammatory effects. The inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) is a notable mechanism through which these compounds exert their anti-inflammatory actions . mPGES-1 is implicated in various inflammatory conditions, making its inhibitors valuable for therapeutic interventions in diseases like arthritis and cancer .

Anticancer Potential

Studies have identified thiophene-based compounds as promising candidates in cancer therapy due to their ability to induce apoptosis in cancer cells. For example, certain derivatives have shown selective inhibitory activity against cancer cell lines, suggesting their potential as anticancer agents . The modulation of cell cycle phases and induction of apoptosis has been observed with specific thiophene derivatives, indicating a multifaceted approach to cancer treatment.

Case Studies

Several case studies highlight the applications of this compound and its analogs:

Case Study 1: Antifungal Screening

A study screened various thiophene derivatives for antifungal activity, revealing that compounds similar to this compound exhibited potent antifungal properties against Candida species. The study utilized both in vitro assays and molecular modeling to assess the binding affinity of these compounds to fungal targets .

Case Study 2: Inhibition of mPGES-1

In a focused investigation on mPGES-1 inhibitors, researchers synthesized a series of thiophene-based compounds and evaluated their efficacy in vitro. Notably, one compound demonstrated low micromolar IC50 values against mPGES-1 and showed promising pharmacokinetic properties in animal models, indicating its potential for further development as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include differences in halogenation patterns, heterocyclic cores, and functional groups. These modifications influence electronic properties, lipophilicity, and bioactivity.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents/Features Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Reference
2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide 2,4-Dichlorobenzoyl, thiophene, acetamide Not provided Not provided Inferred enhanced lipophilicity, potential kinase inhibition N/A
2-[5-(4-Chlorobenzoyl)thiophen-2-yl]acetamide 4-Chlorobenzoyl (monosubstituted) C₁₃H₁₀ClNO₂S 279.74 Antimicrobial, anti-inflammatory activity [3]
2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide 2-Fluorobenzoyl C₁₃H₁₀FNO₂S 263.29 Improved metabolic stability (fluorine effect) [20]
N-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide Oxadiazole core, dichlorophenyl C₁₄H₁₀Cl₂N₂O₂S 315.24 Anticancer, antipsychotic potential [16]
2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide Oxadiazole, trifluoromethoxy C₁₅H₁₀ClF₃N₂O₂S₂ 395.88 Enhanced electron-withdrawing effects [21]
Key Observations:
  • Heterocyclic Cores : Replacement of thiophene with oxadiazole (as in ) introduces a more rigid, electron-deficient ring, which may alter binding affinity in enzymatic targets.
Antimicrobial and Anti-inflammatory Activity
  • The 4-chlorobenzoyl analog () demonstrates notable antimicrobial activity, attributed to the chloro-substituted aromatic system disrupting bacterial membranes. Its anti-inflammatory effects may arise from cyclooxygenase (COX) inhibition.
  • Fluorinated analogs (e.g., ) often exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation, making them candidates for long-acting therapeutics.
Anticancer and CNS Activity
  • Oxadiazole-containing analogs () show promise in anticancer research, possibly via inhibition of topoisomerase II or modulation of apoptotic pathways. The dichlorophenyl moiety may enhance DNA intercalation.
  • Compounds with trifluoromethoxy groups () are explored for CNS applications due to their ability to cross the blood-brain barrier, though steric bulk may limit target engagement.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Dichloro and trifluoromethoxy substituents increase logP values, improving tissue penetration but risking solubility issues.
  • Metabolic Stability : Fluorine substitution () reduces metabolic degradation, while thiophene rings (target compound) may undergo oxidation, necessitating structural optimization.
  • Synthetic Feasibility : Thiophene-based compounds (target, ) are typically synthesized via Suzuki coupling or Friedel-Crafts acylation, whereas oxadiazole derivatives () require cyclization steps under harsh conditions.

Biological Activity

2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide, with the CAS number 478260-93-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, highlighting its significance in pharmacology and medicinal chemistry.

The molecular formula of this compound is C13H9Cl2NO2S, with a molecular weight of 314.19 g/mol. Key physical properties include:

  • Boiling Point : 554.1 ± 50.0 °C (predicted)
  • Density : 1.464 ± 0.06 g/cm³ (predicted)
  • pKa : 16.08 ± 0.40 (predicted) .

Antitumor Activity

Research into similar thiophene derivatives has demonstrated promising antitumor effects. For example, certain compounds have been shown to inhibit cancer cell proliferation effectively. Although direct studies on this compound are scarce, its structural characteristics may contribute to this activity through mechanisms involving cell cycle arrest or apoptosis induction.

Case Studies and Research Findings

  • Antifungal Activity : In a comparative study of various thiophene derivatives, compounds exhibiting similar structural motifs to this compound were tested against a range of fungal pathogens, showing effective antifungal activity and highlighting the importance of substituent effects on biological efficacy .
  • Antitumor Mechanisms : A study focused on the synthesis of thiophene-based compounds revealed that modifications could enhance their cytotoxicity against specific cancer cell lines. The findings suggested that the introduction of electron-withdrawing groups like chlorobenzoyl could potentiate antitumor activity by influencing the compound's interaction with biological targets .

Summary Table of Biological Activities

Activity TypeExample CompoundsMIC/IC50 ValuesReference
AntifungalA30-A340.03 - 0.5 μg/mL
AntitumorVarious ThiophenesIC50 ~ 900 nM
ImmunomodulatoryPeptidomimeticsEffective at 100 nM

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